N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine, commonly known as ATB-346, is a non-steroidal anti-inflammatory drug (NSAID) that has been developed as a potential treatment for various inflammatory diseases. Unlike traditional NSAIDs, ATB-346 has been designed to reduce the gastrointestinal side effects associated with long-term use of these drugs.
Mécanisme D'action
ATB-346 works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Unlike traditional N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanines, which also inhibit the activity of COX-1, ATB-346 selectively targets COX-2, which reduces the risk of gastrointestinal side effects.
Biochemical and Physiological Effects:
ATB-346 has been shown to reduce inflammation and pain in preclinical studies. In addition, it has been shown to reduce the risk of gastrointestinal ulcers and bleeding, as well as protect against liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ATB-346 in lab experiments is its selectivity for COX-2, which reduces the risk of confounding factors associated with traditional N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanines. However, one limitation is that ATB-346 has not yet been tested in clinical trials, so its efficacy and safety in humans is still unknown.
Orientations Futures
There are several future directions for research on ATB-346. One area of focus is the development of more potent analogs of the drug. Another area of focus is the exploration of the drug's potential use in other inflammatory diseases, such as psoriasis and multiple sclerosis. Finally, clinical trials will be needed to determine the safety and efficacy of ATB-346 in humans.
Méthodes De Synthèse
The synthesis of ATB-346 involves the reaction of 5-amino-3-thiophenecarboxylic acid with sulfonyl chloride to form the sulfonyl chloride intermediate. This intermediate is then reacted with glycine to form ATB-346.
Applications De Recherche Scientifique
ATB-346 has been extensively studied for its potential use in treating various inflammatory diseases, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, ATB-346 has been shown to be effective in reducing inflammation and pain, while also reducing the risk of gastrointestinal ulcers and bleeding.
Propriétés
IUPAC Name |
3-[(5-carbamoylthiophen-3-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S2/c9-8(13)6-3-5(4-16-6)17(14,15)10-2-1-7(11)12/h3-4,10H,1-2H2,(H2,9,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUABUBHWGQSGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)NCCC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Carbamoylthiophen-3-yl)sulfonylamino]propanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.